molecular formula C18H12Cl2N4O3S B2404383 5-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 450341-26-1

5-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

Cat. No. B2404383
M. Wt: 435.28
InChI Key: DBSPCUXFCCPYCS-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrazole-bearing compounds known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The structures of these compounds are typically verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Synthesis Analysis

The synthesis of similar hydrazine-coupled pyrazoles involves a series of steps, including esterification, hydrazination, salt formation, and cyclization . The synthesized compounds are then evaluated for their in vitro and in vivo activities .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as FTIR and 1H NMR . For instance, the yield of a similar compound was 48%, with a melting point of 249–2519 °C (MeOH). The IR (KBr, cm −1) ν: 3541 (NH), 1668 (amide I), 1623 (amide II); 1 H-NMR (CDCl 3, ppm): δ = 3.64 (s, 3H, OCH 3), 4.08 (d, 2H, pyrazol-H-4), 6.78 (m, 1H, pyrazol-H-5), 6.85–7.84 (m, 17H, Ar–H), 10.92 (s, 1H, CONH, exchangeable with D 2 O); 13 C-NMR (CDCl 3, ppm): δ = 56.30 (OCH 3), 164.80 (CONH), 154.67, 43.28, 66.68 (3C, pyrazoline ring), 112.92, 116.15, 128.55, 142.10, 135.00, 128.78, 133.62, 128.18, 117.15, 158.24, 139.04, 119.38, 120.47, 131.36, 129.60, 126.60, 115.35, 139.54 (24C, Ar–C) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, and cyclization . All reactions are typically monitored by thin layer chromatography .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using techniques such as FTIR, 1H NMR, and 13C NMR . For example, a similar compound had a yield of 48%, with a melting point of 249–2519 °C (MeOH) .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Klemm et al. (1982) described the synthesis of 5-Chloro-3-(2-thienyl)-2,1-benzisoxazole, a compound related to the one , through condensation processes, highlighting the synthetic pathways and structural insights of such compounds (Klemm, Klopfenstein, & Nelson, 1982).
  • Biological Activities and Molecular Docking :

    • Thakral et al. (2020) synthesized derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide and evaluated their antidiabetic properties. The study included molecular docking and dynamic simulation studies, indicating the potential biological activities of these compounds (Thakral, Narang, Kumar, & Singh, 2020).
  • Pharmacological Applications :

    • Abdulla et al. (2013) conducted a study on novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives, assessing their anti-inflammatory activities. This highlights the pharmacological potential of related compounds (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2013).
  • Antimicrobial Activity :

    • Daidone et al. (1992) investigated the antimicrobial activity of N-(pyrazol-5-yl)-2-nitrobenzamides, revealing their effectiveness against various microorganisms. Such studies are crucial in exploring the antimicrobial potential of similar compounds (Daidone, Plescia, Raffa, Maggio, & Schillaci, 1992).

properties

IUPAC Name

5-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O3S/c19-10-1-4-12(5-2-10)23-17(14-8-28-9-15(14)22-23)21-18(25)13-7-11(20)3-6-16(13)24(26)27/h1-7H,8-9H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSPCUXFCCPYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

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